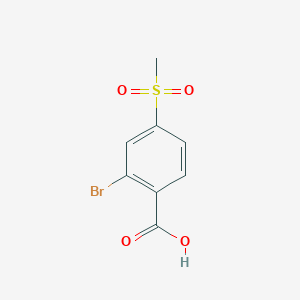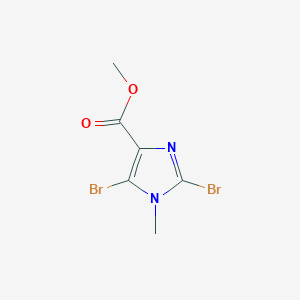
2-Bromo-4-(methylsulfonyl)benzoic acid
Descripción general
Descripción
2-Bromo-4-(methylsulfonyl)benzoic acid is a chemical compound with the molecular formula C8H7BrO4S . It has a molecular weight of 279.11 . The compound is typically a white to yellow solid .
Molecular Structure Analysis
The InChI code for 2-Bromo-4-(methylsulfonyl)benzoic acid is 1S/C8H7BrO4S/c1-14(12,13)7-4-5(9)2-3-6(7)8(10)11/h2-4H,1H3,(H,10,11) . This indicates the presence of a bromine atom, a methylsulfonyl group, and a carboxylic acid group on a benzene ring .Physical And Chemical Properties Analysis
2-Bromo-4-(methylsulfonyl)benzoic acid is a white to yellow solid . It has a molecular weight of 279.11 . It is stored at room temperature .Aplicaciones Científicas De Investigación
Cardiac Ischemia and Reperfusion Treatment
2-Bromo-4-(methylsulfonyl)benzoic acid has been explored for its potential in treating cardiac ischemia and reperfusion. Baumgarth, Beier, and Gericke (1997) investigated benzoylguanidines, which are derivatives of this compound, as Na+/H+ exchanger inhibitors. These inhibitors could serve as adjunctive therapy in acute myocardial infarction treatment, highlighting the importance of the substitution ortho to the acylguanidine in the compound's potency (Baumgarth, Beier, & Gericke, 1997).
Synthesis Technology
The synthesis of 2-nitro-4-methylsulfonyl benzoic acid, a related compound, was the subject of studies by Long-wang (2013) and Jia-bin (2010). These studies focused on optimizing the conditions for synthesizing this compound from 2-nitro-4-methylsulfonyl toluene, emphasizing the importance of reaction temperature, time, and material ratio for achieving high yield and purity (Long-wang, 2013) (Jia-bin, 2010).
Occupational Health Concerns
3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)-benzoic acid, a compound similar to 2-Bromo-4-(methylsulfonyl)benzoic acid, has been identified as a potential cause of occupational asthma, rhinitis, and urticaria. Suojalehto et al. (2015, 2017) conducted studies revealing the sensitization risks associated with this compound in a factory setting, underscoring the need for stringent exposure control measures (Suojalehto et al., 2015) (Suojalehto et al., 2017).
Crystal Structure Analysis
The crystal structures of bromo-hydroxy-benzoic acid derivatives, including compounds related to 2-Bromo-4-(methylsulfonyl)benzoic acid, were analyzed by Suchetan et al. (2016). This study emphasized the importance of C—H⋯O hydrogen bonds and Br⋯O interactions in the crystal structures of these compounds (Suchetan et al., 2016).
Reagent in Chemical Synthesis
The compound 2-(2-THIAZOLYLAZO)-4-METHYL-5-(SULFOMETHYLAMINO)BENZOIC ACID, closely related to 2-Bromo-4-(methylsulfonyl)benzoic acid, has been used as a metallochromic indicator for nickel, demonstrating its utility in chemical analysis and synthesis. Wada, Ishizuki, and Nakagawa (1983) explored its effectiveness in EDTA titration of nickel, highlighting the compound's sensitivity and selectivity for this application (Wada, Ishizuki, & Nakagawa, 1983).
Safety And Hazards
The safety data sheet for a similar compound, 2-bromo-4-methanesulfonylbenzoic acid, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .
Propiedades
IUPAC Name |
2-bromo-4-methylsulfonylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO4S/c1-14(12,13)5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKURTCIMUEDPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(methylsulfonyl)benzoic acid | |
CAS RN |
7041-52-3 | |
| Record name | 2-bromo-4-methanesulfonylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2972545.png)


![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide](/img/structure/B2972550.png)
![N-[1-(2-Methylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2972552.png)


![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide hydrochloride](/img/structure/B2972555.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide](/img/structure/B2972557.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2972561.png)


![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide](/img/structure/B2972565.png)
